molecular formula C8H15Br B045317 8-Bromo-1-octene CAS No. 2695-48-9

8-Bromo-1-octene

Cat. No. B045317
CAS RN: 2695-48-9
M. Wt: 191.11 g/mol
InChI Key: SNMOMUYLFLGQQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Bromo-1-octene and related compounds involves multiple steps, including bromination, nucleophilic substitution reactions, and ring-closing metathesis. For instance, 8-Bromobicyclo[5.1.0]oct-1(8)-ene, an intermediate for preparing 8-substituted bicyclo[5.1.0]oct-1(8)-enes, is synthesized through the denomination of 1,8,8-tribromobicyclo[5.1.0]octane. This compound undergoes bromo-lithium exchange followed by nucleophilic substitution reactions to generate various derivatives (Lee, Chen, & Chen, 1998).

Molecular Structure Analysis

Molecular structure studies, such as X-ray diffraction, provide insights into the conformation and structural characteristics of brominated compounds. For example, the crystal and molecular structures of two forms of 8-bromo-2',3'-O-isopropylideneadenosine have been determined, revealing differences in planar conformation and the presence of intramolecular hydrogen bonds (Fujii, Fujiwara, & Tomita, 1976).

Chemical Reactions and Properties

8-Bromo-1-octene participates in various chemical reactions, including bromination, coupling, and metalation reactions. These processes are crucial for the synthesis of chloro-derivatives and the exploration of reactivity patterns of brominated compounds (Mazerolles, Boussaguet, & Huc, 2003).

Physical Properties Analysis

The physical properties of 8-Bromo-1-octene, such as boiling point, melting point, and density, are influenced by its molecular structure. These properties are essential for determining the compound's behavior in different environments and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of 8-Bromo-1-octene, including its reactivity with various chemical reagents, stability under different conditions, and its role as a precursor in synthetic chemistry, are central to its applications in organic synthesis. The ability of brominated compounds to undergo diverse reactions makes them valuable intermediates in the synthesis of complex organic molecules.

Scientific Research Applications

  • Initiator in Polymer Synthesis : 8-Bromo-1-octene is used as an initiator for the synthesis of 8-arm star poly(methyl methacrylate) via atom transfer radical polymerization (ATRP) (Costa, Vasconcelos, Tamaki, & Laine, 2001).

  • Starting Material in Organic Synthesis : It serves as a starting material for synthesizing benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus, Liu, Bolte, Lerner, & Wagner, 2012).

  • Precursor in Drug Synthesis : It acts as a precursor for Muscone, a compound used in cancer treatment (Tsuji, Kaito, & Takahashi, 1978).

  • Intermediate in Organic Reactions : It is an intermediate for the preparation of 8-substituted bicyclo[5.1.0]oct-1(8)-enes (Lee, Chen, & Chen, 1998).

  • Catalysis and Chemical Reactions : 8-Bromo-1-octene is involved in various catalytic and chemical reactions, including the catalytic reduction of 1-bromooctane, the enhancement of Grubbs catalysts performance, and the reaction of 6-chloro-1-hexene with allyl bromide to produce 8-chloro-1-octene (Guyon, Klein, Goken, & Peters, 2002; Meyer et al., 2006; Mazerolles, Boussaguet, & Huc, 2003).

Safety And Hazards

8-Bromo-1-octene is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

8-bromooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMOMUYLFLGQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181437
Record name 8-Bromooct-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1-octene

CAS RN

2695-48-9
Record name 8-Bromo-1-octene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1-octene
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Record name 8-Bromooct-1-ene
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Record name 8-bromooct-1-ene
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Record name 8-Bromo-1-octene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
J Wang, H Li, R Zhang, X Shi, J Yi, J Wang, Q Huang… - Polymers, 2016 - mdpi.com
… A series of N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters were synthesized by the reaction of vinyl bromides (4-bromo-1-butene, 6-bromo-1-hexene, 8-bromo-1-octene and 10-bromo-1-…
Number of citations: 5 www.mdpi.com
TW Kim - 2014 - koasas.kaist.ac.kr
… Synthesis of lipid tail part of sphingofungin E 1 was readily synthesized from commercially available starting materials, 1-heptanoyl chloride and 8-bromo-1-octene, which provided the …
Number of citations: 0 koasas.kaist.ac.kr
Y Chen, TP Clark, BA Jazdzewski, SB Klamo… - Polyhedron, 2014 - Elsevier
… 8-Bromo-1-octene was purchased from Aldrich and was washed with saturated NaCl, dried over MgSO 4 , and vacuum distilled at 25 C prior to use. Magnesium turnings were activated …
Number of citations: 7 www.sciencedirect.com
MH Park, JO Huh, Y Do, MH Lee - Journal of Polymer Science …, 2008 - Wiley Online Library
… The reaction vessel was next cooled to 0 C and the solution of 8-bromo-1-octene (4.20 g, … sublimation for the removal of unreacted 8-bromo-1-octene and TPA side product, respectively, …
Number of citations: 31 onlinelibrary.wiley.com
LS Boffa, BM Novak - Chemical reviews, 2000 - ACS Publications
… A terpolymer of ethylene, propylene, and 8-bromo-1-octene having 22% halomonomer incorporation was also prepared with this method. The copolymers are crystalline and display …
Number of citations: 095 pubs.acs.org
Z He, H Niu, Y Li - Macromolecular Chemistry and Physics, 2020 - Wiley Online Library
… drops of 8-bromo-1-octene were added to a Mg/THF suspension (7.4 g Mg in 150 mL of dry THF) to initiate the reaction. After the color of the reaction mixture faded, 8-bromo-1-octene (…
Number of citations: 9 onlinelibrary.wiley.com
JH GARDNER - 1984 - search.proquest.com
… Alkylation of benzylidene glycine ethyl ester with 8-bromo-1-octene according to a literature procedure gave the racemic amino acid, DL-Ade. Incorporation of the amino acid into a …
Number of citations: 2 search.proquest.com
LK Liu, EO Dare - Journal of the Chinese Chemical Society, 2004 - Wiley Online Library
… with various w-halo-1-alkenes as the unsaturated substrates (Scheme II): 4-bromo-1-butene, 5-bromo-1pentene, 6-chloro-1-hexene, 7-bromo-1-heptene, and 8bromo-1-octene; …
Number of citations: 11 onlinelibrary.wiley.com
EO Dare - Journal of the Chinese Chemical Society, 2004 - ntur.lib.ntu.edu.tw
… with various w-halo-1-alkenes as the unsaturated substrates (Scheme II): 4-bromo-1-butene, 5-bromo-1pentene, 6-chloro-1-hexene, 7-bromo-1-heptene, and 8bromo-1-octene; …
Number of citations: 0 ntur.lib.ntu.edu.tw
P Saidhareddy, S Ajay, AK Shaw - RSC Advances, 2014 - pubs.rsc.org
… eluent to give compound 10 (8-bromo-1-octene) in 35% yield (… A portion of 8-bromo-1-octene (approx. 50 mg) dissolved in … of the remaining solution of 8-bromo-1-octene (700 mg, 3.66 …
Number of citations: 21 pubs.rsc.org

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